Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate
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Overview
Description
Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate is a chemical compound with the molecular formula C11H16NNaO3S and a molecular weight of 265.31 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate typically involves the reaction of benzene-1-sulfonyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinic acid derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a labeling agent for biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. It can also interact with cell membranes, affecting cellular processes such as signal transduction and ion transport .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-[(dimethylamino)methyl]benzene-1-sulfonate
- Sodium 2-[(methylamino)methyl]benzene-1-sulfonate
- Sodium 2-[(ethylamino)methyl]benzene-1-sulfonate
Uniqueness
Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
sodium;2-(diethylaminomethyl)benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S.Na/c1-3-12(4-2)9-10-7-5-6-8-11(10)16(13,14)15;/h5-8H,3-4,9H2,1-2H3,(H,13,14,15);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQIRSNZBVAHFC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NNaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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